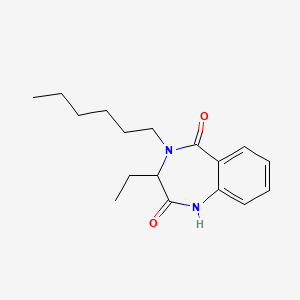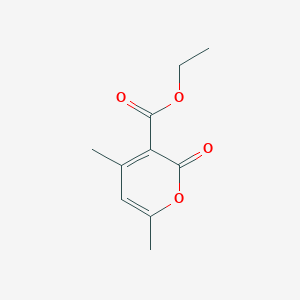![molecular formula C7H17NO4S B14251089 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid CAS No. 303956-82-3](/img/structure/B14251089.png)
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is known for its role in various chemical and biological processes, making it a valuable subject of study in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid typically involves the reaction of 2-propylene-1-sodium sulfonate with liquid ammonia in the presence of a catalyst. The process includes heating and pressurizing the reactants to facilitate the addition reaction, followed by acidification with dilute sulfuric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the raw materials used are readily available and safe for operators .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism by which 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to soluble amyloid beta peptides, preventing their aggregation and deposition in the brain. This action is particularly relevant in the context of Alzheimer’s disease research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanesulfonic acid:
Tramiprosate: Another related compound with applications in Alzheimer’s disease research.
Uniqueness
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is unique due to its specific molecular structure, which allows it to interact with biological targets in a distinct manner. Its ability to prevent amyloid beta aggregation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
303956-82-3 |
|---|---|
Formule moléculaire |
C7H17NO4S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-2-7(6-9)8-4-3-5-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12)/t7-/m0/s1 |
Clé InChI |
KRTOESVSBQOMBK-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@@H](CO)NCCCS(=O)(=O)O |
SMILES canonique |
CCC(CO)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


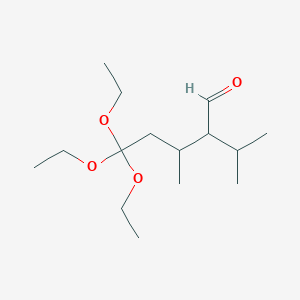
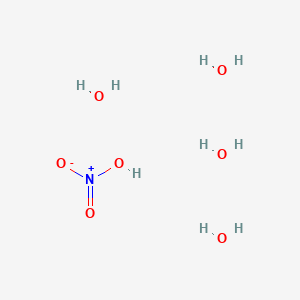
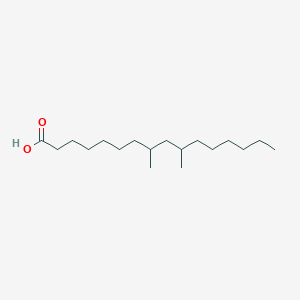
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
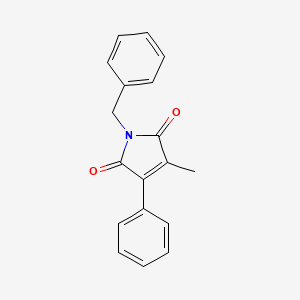
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
